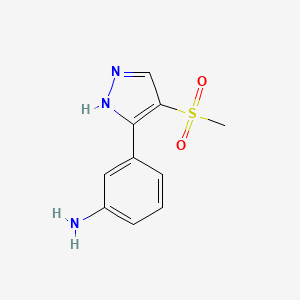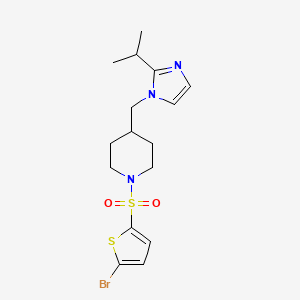![molecular formula C19H18O6 B2991264 Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374710-58-4](/img/structure/B2991264.png)
Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate: is a complex organic compound belonging to the class of chromen-2-ones. This compound features a furan ring fused to a chromen-2-one structure, with a methyl ester group at the 2-position of the furan ring and a propyl group at the 4-position of the chromen ring. Due to its unique structural attributes, it has garnered interest in various scientific research fields.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-hydroxyacetophenone and propyl bromide as starting materials.
Reaction Steps: The process involves the formation of a propyl-substituted chromen-2-one through a Knoevenagel condensation followed by cyclization. The resulting chromen-2-one is then reacted with a furan derivative to introduce the furan ring.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the furan ring, leading to the formation of corresponding furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be performed on the chromen-2-one moiety, resulting in the formation of chroman-2-ones.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Furan-2-carboxylic acid derivatives.
Reduction Products: Chroman-2-ones.
Substitution Products: Derivatives with various functional groups at the propyl position.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new chromen-2-one derivatives with potential biological activities. Biology: It has been studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases and conditions. Industry: The compound finds applications in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.
Anticancer Activity: It interferes with cell proliferation and induces apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-methyl-4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}-2-furoate: This compound is structurally similar but has a methyl group at the 5-position of the furan ring.
7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate: Another related compound with an acetate group instead of a carboxylate group.
This comprehensive overview highlights the significance of Methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate in scientific research and industry. Its unique structure and diverse reactivity make it a valuable compound for further exploration and development.
Eigenschaften
IUPAC Name |
methyl 5-[(2-oxo-4-propylchromen-7-yl)oxymethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-3-4-12-9-18(20)25-17-10-13(5-7-15(12)17)23-11-14-6-8-16(24-14)19(21)22-2/h5-10H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGBUXSESCENMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
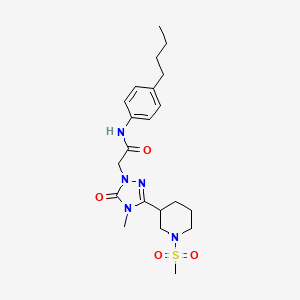
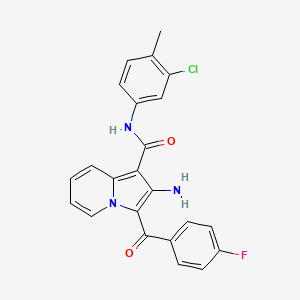
![N-(2,6-Diethyl-phenyl)-2-[2-(1-hydroxy-ethyl)-benzoimidazol-1-yl]-N-methoxymethyl-acetamide](/img/structure/B2991185.png)
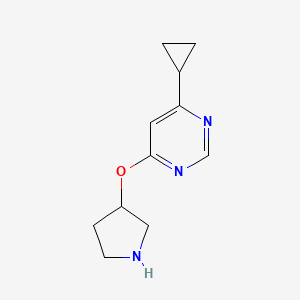
![8-(2-chloro-4-fluorobenzoyl)-3-[(4-fluorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2991188.png)
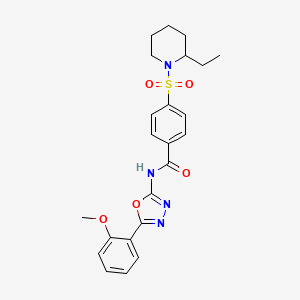
![N-([2,4'-bipyridin]-3-ylmethyl)-3-(o-tolyl)propanamide](/img/structure/B2991192.png)
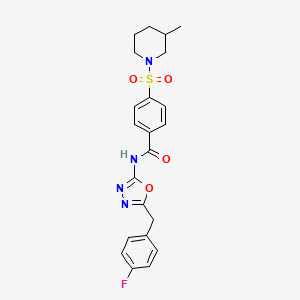

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)
